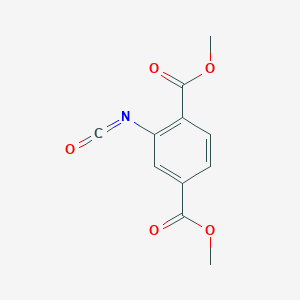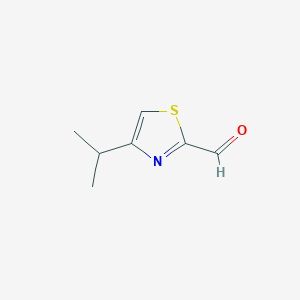
异丙基-1,3-噻唑-2-甲醛
描述
Synthesis Analysis
The synthesis of thiazole derivatives, including structures similar to 4-Isopropyl-1,3-thiazole-2-carbaldehyde, involves multi-step chemical reactions. For example, one-pot synthesis methods have been reported, combining valine, arenealdehydes, and mercaptoacetic acid to yield thiazolidin-4-ones with good yields, which can be related to the synthesis mechanisms of similar thiazole derivatives (Cunico et al., 2007).
Molecular Structure Analysis
The molecular structure of thiazole compounds, including 4-Isopropyl-1,3-thiazole-2-carbaldehyde, is characterized by the presence of a thiazole ring. The structure can be analyzed using NMR techniques and, for specific derivatives, X-ray crystallography to determine the arrangement of atoms and the configuration of the molecule (Cunico et al., 2007).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions. For instance, they can participate in copper-catalyzed oxidative coupling reactions with amidines, leading to the synthesis of trisubstituted imidazole carbaldehydes. These reactions are significant for constructing complex molecular frameworks with high atom economy and under mild conditions (Li et al., 2015).
Physical Properties Analysis
The physical properties of thiazole derivatives like 4-Isopropyl-1,3-thiazole-2-carbaldehyde include solubility, melting point, and boiling point, which can be influenced by the substituents on the thiazole ring. These properties are essential for determining the compound's applicability in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of thiazole derivatives include acidity, basicity, reactivity towards nucleophiles and electrophiles, and photochemical behavior. These properties are crucial for their reactivity and functionality in different chemical reactions and applications.
References:
- (Cunico et al., 2007)
- (Li et al., 2015)
科学研究应用
杂环化合物的合成和生物活性
涉及“4-异丙基-1,3-噻唑-2-甲醛”的重要研究领域之一是合成具有潜在抗菌、抗氧化、抗炎和镇痛活性的新杂环化合物。例如,Abdel-Wahab等人(2012年)合成了新的噻唑和吡唑啉杂环化合物,表明这些化合物具有显著的镇痛和抗炎活性(Abdel-Wahab, B. F., Abdel-Gawad, H., Awad, G., & Badria, F., 2012)。同样,Tayade和Sekar(2017年)开发了一种新型基于噻唑的甲醛作为氟离子的潜在传感器,展示了其在氟离子存在时通过分子内电荷转移机制增强荧光的能力(Tayade, Rajratna P., & Sekar, N., 2017)。
分子导电性和结构研究
另一个有趣的应用是Filatre-Furcate等人(2016年)的研究,探讨了源自“4-异丙基-1,3-噻唑-2-甲醛”的分子的电子结构和导电性。他们发现庞大的取代基可以影响有机半导体的固态结构和电荷迁移性能,有助于更好地理解分子金属和导电系统(Filatre-Furcate, Agathe et al., 2016)。
抗癌和抗病毒研究
对新型噻唑衍生物的研究还揭示了潜在的抗癌和抗病毒活性。Lozynskyi等人(2016年)合成了新的硫代吡喃并[2,3-d]噻唑-6-甲醛,显示出对白血病的有希望的抗有丝分裂活性以及对各种病毒的显著影响,突显了这类化合物在开发新的治疗剂方面的潜力(Lozynskyi, A. et al., 2016)。
属性
IUPAC Name |
4-propan-2-yl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(2)6-4-10-7(3-9)8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNPOHDDKJGVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454554 | |
| Record name | 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-1,3-thiazole-2-carbaldehyde | |
CAS RN |
184154-42-5 | |
| Record name | 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

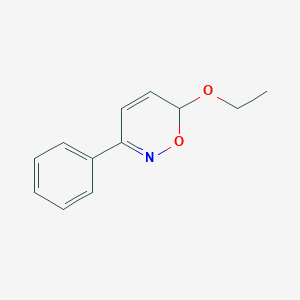


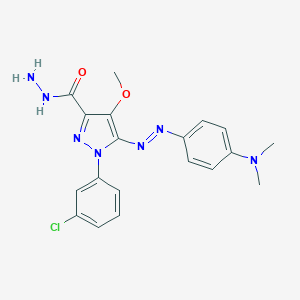

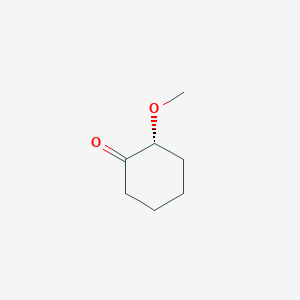

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)
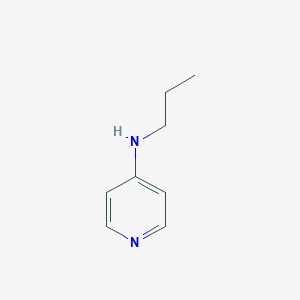
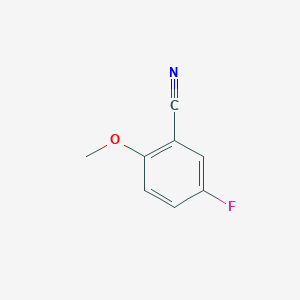
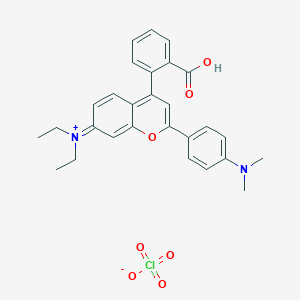
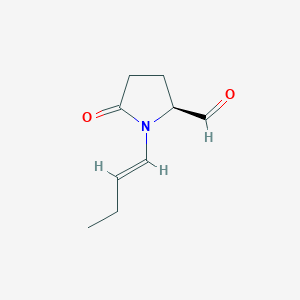
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
